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molecular formula C10H12O3 B158224 2-Phenyl-1,3-dioxan-5-ol CAS No. 1708-40-3

2-Phenyl-1,3-dioxan-5-ol

Cat. No. B158224
M. Wt: 180.2 g/mol
InChI Key: BWKDAAFSXYPQOS-UHFFFAOYSA-N
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Patent
US04640913

Procedure details

A mixture of about 184 g of glycerol, about 212.03 g of benzaldehyde and about 3.6 g of p-toluenesulfonic acid was refluxed for about 5 hours, using a Dean-Stark trap. The mixture was then cooled at about 0° C. for about 17 hours and the solid collected and dissolved in about 1200 ml of warm toluene containing about one gram of sodium methoxide. This solution was washed with about 600 ml of dilute (about 1%) dibasic sodium phosphate and dried. Dilution with petroleum ether gave a solid which was recrystallized from toluene-petroleum ether, giving about 76 g of the desired title compound as a white solid.
Quantity
212.03 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][CH2:10][CH:11]([CH2:13]O)[OH:12]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:2]1([CH:1]2[O:9][CH2:10][CH:11]([OH:12])[CH2:13][O:8]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
212.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
184 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
3.6 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solid collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in about 1200 ml of warm toluene containing about one gram of sodium methoxide
WASH
Type
WASH
Details
This solution was washed with about 600 ml
ADDITION
Type
ADDITION
Details
of dilute (about 1%) dibasic sodium phosphate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Dilution with petroleum ether gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OCC(CO1)O
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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